molecular formula C19H19N3O B2987008 (1H-indol-4-yl)(4-phenylpiperazin-1-yl)methanone CAS No. 1790478-54-4

(1H-indol-4-yl)(4-phenylpiperazin-1-yl)methanone

Cat. No. B2987008
CAS RN: 1790478-54-4
M. Wt: 305.381
InChI Key: CLTLUZUDDIITQF-UHFFFAOYSA-N
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Description

“(1H-indol-4-yl)(4-phenylpiperazin-1-yl)methanone” is a compound that belongs to the class of indole piperazine derivatives. Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the 1-(phenyl)-1H-pyrazole-4-carboxylic acid reacted with SOCl2, using DMF as a catalyst to offer the acyl chloride intermediate which, in turn, reacted with 1-methylpiperazine to provide a related compound .


Molecular Structure Analysis

The molecular formula of “this compound” is C19H19N3O, and its molecular weight is 305.381.

Scientific Research Applications

NR2B Subunit-Selective Antagonist of NMDA Receptor

A potent NR2B subunit-selective antagonist of the NMDA receptor was identified in a series of indole- and benzimidazole-2-carboxamides, including a derivative of (4-Benzylpiperidine-1-yl)-(6-hydroxy-1H-indole-2-yl)-methanone. This compound showed activity in a formalin-induced hyperalgesia model in mice (Borza et al., 2007).

Endocannabinoid Hydrolases FAAH and MAGL Inhibitors

A series of (1H-benzo[d][1,2,3]triazol-1-yl)(4-benzylpiperazin-1-yl)methanones and (1H-benzo[d][1,2,3]triazol-1-yl)(4-phenylpiperazin-1-yl)methanones were tested on human fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), identifying potent inhibitors with nanomolar IC50 values (Morera et al., 2012).

Acetylcholinesterase Inhibitors

A novel series of arylisoxazole-phenylpiperazines were evaluated for inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). One compound was notably potent against AChE, suggesting therapeutic potential for Alzheimer's disease (Saeedi et al., 2019).

Antitubulin Action and Antitumor Activity

A novel indole compound, 3-(1H-Indol-2-yl)phenyl)(3,4,5-trimethoxyphenyl)methanone (I-387), demonstrated antitubulin action and potent antitumor activity in preclinical models. It showed less neurotoxicity than vinca alkaloids and avoided drug resistance mediated by P-glycoprotein (Ahn et al., 2011).

Anti-HIV-2 Activity

β-Carboline derivatives, including (1-phenyl-9H-pyrido[3,4-b]indol-3-yl)(4-p-tolylpiperazin-1-yl)methanone, demonstrated selective inhibition of HIV-2 strain, offering potential as anti-HIV agents (Ashok et al., 2015).

Enantioselective Catalytic Reductions

(S)-α,α-Diphenyl-(indolin-2-yl)methanol, derived from (S)-2-indoline carboxylic acid, was an effective catalyst for enantioselective borane reductions of prochiral ketones to chiral secondary alcohols (Martens et al., 1992).

Chemopreventive and Anticancer Agents

Tetrahydro-β-carboline derivatives were synthesized and evaluated for their chemopreventive and therapeutic potential against cancer, demonstrating potent activity in the QR1 induction assay and inhibiting nitric oxide (NO) production (Zhang et al., 2018).

Antimicrobial Activity

Novel indole-based 1,3,4-oxadiazoles were synthesized and displayed significant antibacterial and antifungal activities, offering potential for the development of new antimicrobial agents (Nagarapu & Pingili, 2014).

Future Directions

Indole derivatives have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . Therefore, “(1H-indol-4-yl)(4-phenylpiperazin-1-yl)methanone”, as an indole derivative, may also hold promise for future research and development in the field of medicinal chemistry.

properties

IUPAC Name

1H-indol-4-yl-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c23-19(17-7-4-8-18-16(17)9-10-20-18)22-13-11-21(12-14-22)15-5-2-1-3-6-15/h1-10,20H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLTLUZUDDIITQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C4C=CNC4=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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